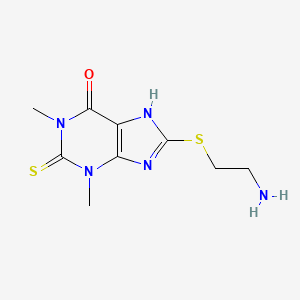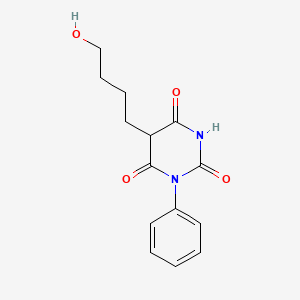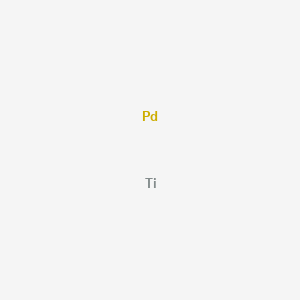
Palladium--titanium (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Palladium–titanium (1/1) is a compound consisting of equal parts palladium and titanium. This compound is known for its unique properties and applications in various fields, including catalysis, materials science, and industrial processes. Palladium and titanium are both transition metals, and their combination results in a material that exhibits enhanced chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Palladium–titanium (1/1) can be synthesized through various methods, including electrochemical deposition, sonochemical preparation, and wet chemical methods such as the sol-gel method or reduction by alcohols or other reductants . One common method involves electroless plating of palladium on titanium plates, resulting in a homogeneous deposition of palladium nanoparticles on the titanium surface .
Industrial Production Methods: In industrial settings, palladium–titanium (1/1) is often produced using high-temperature and high-pressure techniques to ensure uniformity and stability of the compound. The process may involve the use of specialized equipment to control the reaction environment and achieve the desired properties of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Palladium–titanium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Palladium, in particular, is known for its catalytic properties and is widely used in cross-coupling reactions such as the Suzuki and Heck reactions .
Common Reagents and Conditions: Common reagents used in reactions involving palladium–titanium (1/1) include hydrogen, oxygen, and various organic compounds. The reactions typically occur under controlled conditions, such as specific temperatures and pressures, to optimize the yield and selectivity of the desired products.
Major Products Formed: The major products formed from reactions involving palladium–titanium (1/1) depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the compound may form oxides of palladium and titanium, while in reduction reactions, it may produce metallic palladium and titanium.
Aplicaciones Científicas De Investigación
Palladium–titanium (1/1) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various organic reactions, including hydrogenation and dehydrogenation processes . In biology and medicine, palladium nanoparticles have shown potential as antimicrobial and anticancer agents . Additionally, the compound is used in industrial applications such as fuel cells, hydrogen storage, and sensors for detecting gases like hydrogen .
Mecanismo De Acción
The mechanism of action of palladium–titanium (1/1) involves its ability to facilitate chemical reactions through its catalytic properties. Palladium, in particular, can switch between different oxidation states, allowing it to participate in various catalytic cycles. The molecular targets and pathways involved in these reactions depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Palladium–titanium (1/1) can be compared to other similar compounds, such as palladium-platinum and palladium-rhodium alloys. These compounds also exhibit catalytic properties and are used in similar applications. palladium–titanium (1/1) is unique in its combination of properties, including its stability, reactivity, and cost-effectiveness .
List of Similar Compounds:- Palladium-platinum alloys
- Palladium-rhodium alloys
- Palladium-silver alloys
- Palladium-gold alloys
Palladium–titanium (1/1) stands out due to its specific combination of palladium and titanium, which imparts unique properties that are advantageous in various scientific and industrial applications.
Propiedades
Número CAS |
12165-82-1 |
|---|---|
Fórmula molecular |
PdTi |
Peso molecular |
154.29 g/mol |
Nombre IUPAC |
palladium;titanium |
InChI |
InChI=1S/Pd.Ti |
Clave InChI |
FAUWSVSZYKETJJ-UHFFFAOYSA-N |
SMILES canónico |
[Ti].[Pd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



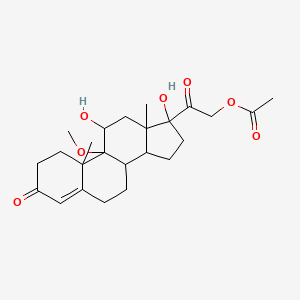

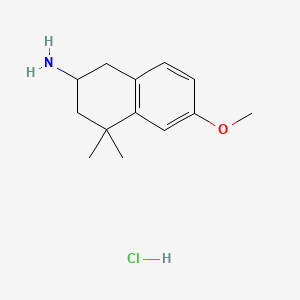
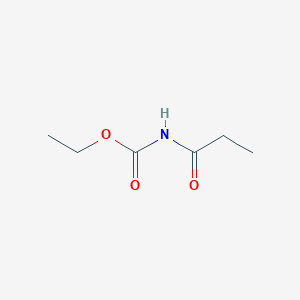
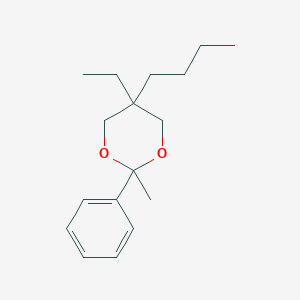
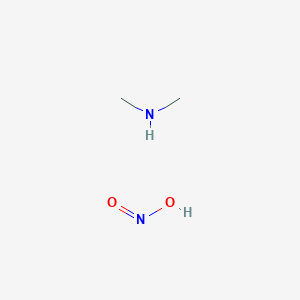

![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl propanoate;propanoic acid](/img/structure/B14720086.png)
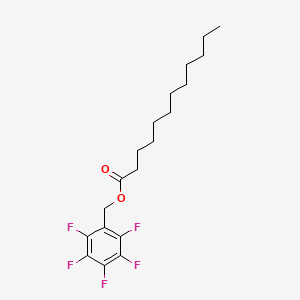
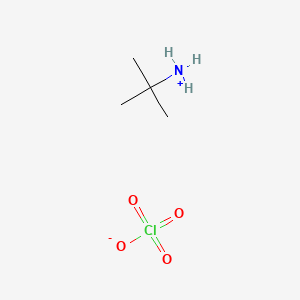
![1,2-Dichloro-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14720108.png)
